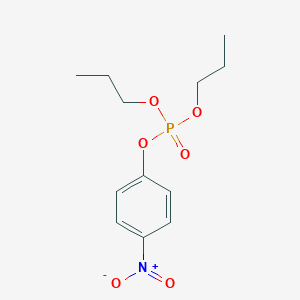
(4-nitrophenyl) dipropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl) dipropyl phosphate, also known as paraoxon propyl, is an organophosphorus compound with the molecular formula C12H18NO6P. It is a derivative of phosphoric acid and is characterized by the presence of a p-nitrophenyl group and two propyl groups attached to the phosphorus atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-nitrophenyl) dipropyl phosphate can be synthesized through the reaction of p-nitrophenol with dipropyl phosphorochloridate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, dipropyl p-nitrophenyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl) dipropyl phosphate undergoes various chemical reactions, including:
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
- Hydrolysis: p-Nitrophenol and dipropyl phosphate .
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Enzyme Substrates
One of the primary applications of (4-nitrophenyl) dipropyl phosphate is as a substrate in enzyme assays, particularly for phosphatases. It serves as a chromogenic substrate, which means that its hydrolysis by phosphatases releases 4-nitrophenol, leading to a color change that can be quantitatively measured. This property is extensively utilized in enzyme-linked immunosorbent assays (ELISA) and other spectrophotometric assays to assess phosphatase activity .
Table 1: Applications in Enzyme Assays
Chemical Intermediate
This compound also functions as an important intermediate in the synthesis of other organophosphorus compounds. Its derivatives are utilized in pharmaceutical and agricultural chemistry, where they can act as building blocks for more complex molecules or as active ingredients in pesticides .
Case Study 1: Phosphatase Activity Detection
In a study published in Journal of Organic Chemistry, researchers utilized this compound to measure phosphatase activity in various biological samples. The study demonstrated that the compound effectively served as a substrate, allowing for sensitive detection of enzyme kinetics and inhibition studies. The results indicated that modifications to the phosphate group could enhance enzyme-substrate interactions, leading to improved assay sensitivity .
Case Study 2: Detoxification Studies
Another significant application of this compound is in the detoxification of nerve agents and pesticides. Research conducted by Zoran Radić et al. highlighted how butyrylcholinesterase can catalyze the detoxification process of organophosphate compounds, including this compound. The study found that this compound could be effectively hydrolyzed by the enzyme, reducing toxicity levels and providing insight into potential therapeutic strategies for organophosphate poisoning .
Mécanisme D'action
(4-nitrophenyl) dipropyl phosphate exerts its effects primarily through the inhibition of enzymes that hydrolyze phosphate esters, such as acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable phosphorylated intermediate that prevents the enzyme from functioning properly. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar in structure but with methyl groups instead of propyl groups.
Phosphoric acid, diethyl 4-nitrophenyl ester: Similar in structure but with ethyl groups instead of propyl groups.
Uniqueness
(4-nitrophenyl) dipropyl phosphate is unique due to its specific combination of propyl groups and a p-nitrophenyl group, which imparts distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity characteristics, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
1153-30-6 |
|---|---|
Formule moléculaire |
C12H18NO6P |
Poids moléculaire |
303.25 g/mol |
Nom IUPAC |
(4-nitrophenyl) dipropyl phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
POTZVFXXLZRGAU-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
1153-30-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















